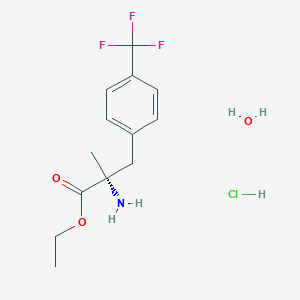
Éster metílico de N-bencil-L-leucinaHCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-Benzyl-L-leucine methyl esterHCl" is a chemical compound with the molecular formula C14H21NO2HCl. It is a derivative of the amino acid leucine .
Synthesis Analysis
Amino acid methyl esters like “N-Benzyl-L-leucine methyl ester*HCl” can be synthesized by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .Molecular Structure Analysis
The molecular structure of “N-Benzyl-L-leucine methyl ester*HCl” consists of a benzyl group attached to the nitrogen of the leucine amino acid, and a methyl ester group attached to the carboxyl end of the leucine .Chemical Reactions Analysis
Esters, like “N-Benzyl-L-leucine methyl ester*HCl”, typically undergo reactions such as hydrolysis, where the ester bond is split with water. This reaction can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
"N-Benzyl-L-leucine methyl esterHCl" has a molecular weight of 235.3336.45 g/mole. More detailed physical and chemical properties were not found in the search results.Mecanismo De Acción
The mechanism of action of N-Benzyl-L-leucine methyl ester*HCl is not fully understood. However, studies have suggested that it may act as an inhibitor of enzymes involved in various metabolic processes. It may also have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
N-Benzyl-L-leucine methyl ester*HCl has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-Benzyl-L-leucine methyl ester*HCl in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for extended periods. However, one of the limitations is its low solubility in some solvents, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-Benzyl-L-leucine methyl ester*HCl. One direction is to investigate its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its safety and toxicity profile.
Conclusion:
In conclusion, N-Benzyl-L-leucine methyl ester*HCl is a promising compound with potential applications in various fields, particularly in medicinal chemistry. Its ease of synthesis, stability, and bioactive properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and identify its molecular targets.
Métodos De Síntesis
The synthesis of N-Benzyl-L-leucine methyl ester*HCl involves the reaction of L-leucine with benzyl chloride and methanol in the presence of hydrochloric acid. The synthesized compound is a white crystalline powder that is soluble in water and other organic solvents.
Aplicaciones Científicas De Investigación
Síntesis de Péptidos
El éster metílico de N-bencil-L-leucinaHCl se puede utilizar en la síntesis de péptidos {svg_1}. Los péptidos son cadenas cortas de aminoácidos que desempeñan funciones cruciales en las funciones biológicas. Se utilizan en diversos campos como la terapéutica, la cosmética y la nutrición.
Polimerizaciones Asimétricas
Este compuesto se ha utilizado en polimerizaciones asimétricas para obtener polímeros ópticamente activos {svg_2}. Las rotaciones específicas de los polímeros se vieron influenciadas por los N-sustituyentes, los iniciadores, los disolventes y la temperatura {svg_3}.
Capacidades de Reconocimiento Quiral
Los polímeros ópticamente activos obtenidos de las polimerizaciones asimétricas del éster metílico de N-bencil-L-leucinaHCl han mostrado capacidades de reconocimiento quiral {svg_4}. Estos polímeros se pueden utilizar como fases estacionarias quirales para la cromatografía líquida de alto rendimiento (HPLC) para la resolución de enantiómeros {svg_5}.
Síntesis de Polímeros Ópticamente Activos
El éster metílico de N-bencil-L-leucinaHCl se puede utilizar en la síntesis de polímeros ópticamente activos {svg_6}. Estos polímeros tienen una amplia variedad de aplicaciones potenciales basadas en su estructura quiral, como la construcción de medios quirales para la síntesis asimétrica {svg_7}.
Fase Estacionaria Quiral
Los polímeros ópticamente activos sintetizados a partir del éster metílico de N-bencil-L-leucinaHCl se pueden utilizar como fase estacionaria para la separación cromatográfica líquida de alto rendimiento quiral {svg_8}. Esta es una de las aplicaciones más exitosas de los polímeros ópticamente activos {svg_9}.
Síntesis de Otros Derivados
El éster metílico de N-bencil-L-leucinaHCl se puede utilizar como material de partida para la síntesis de otros derivados {svg_10}. Por ejemplo, se puede utilizar para sintetizar éster metílico de carbobenciloxiglicil-L-leucina, éster metílico de carbobenciloxiglicilglicil-L-leucina y éster metílico de carbobenciloxi-L-isoleucil-L-leucina {svg_11}.
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Benzyl-L-leucine methyl ester*HCl involves the esterification of L-leucine with methanol and subsequent benzyl protection of the resulting methyl ester. The benzyl-protected methyl ester is then reacted with hydrochloric acid to yield the final product.", "Starting Materials": [ "L-leucine", "Methanol", "Benzyl chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Esterification of L-leucine with methanol in the presence of a strong acid catalyst to yield L-leucine methyl ester.", "Step 2: Protection of the methyl ester with benzyl chloride in the presence of a base catalyst to yield N-benzyl-L-leucine methyl ester.", "Step 3: Reaction of N-benzyl-L-leucine methyl ester with hydrochloric acid to yield N-Benzyl-L-leucine methyl ester*HCl." ] } | |
Número CAS |
1010385-26-8 |
Fórmula molecular |
C14H21NO2*HCl |
Peso molecular |
235,33*36,45 g/mole |
Sinónimos |
N-Benzyl-L-leucine methyl ester*HCl; Bzl-Leu-OMe*HCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





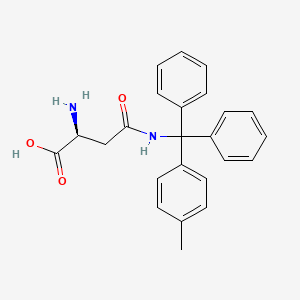
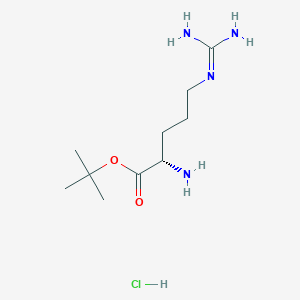
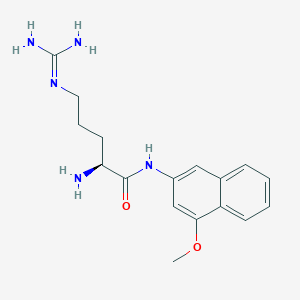
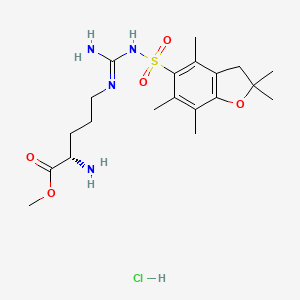

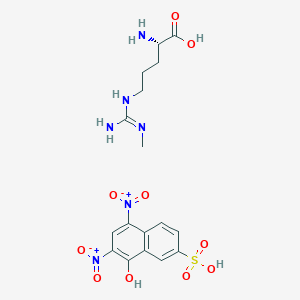


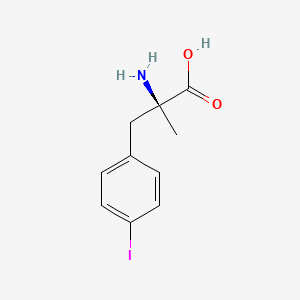
![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)

